molecular formula C17H15F2NO B11438077 4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11438077
M. Wt: 287.30 g/mol
InChI Key: YHPXCXRSVGLGON-UHFFFAOYSA-N
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Description

4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a difluorophenyl group and a dihydroquinolinone core, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a ketone. This step often requires acidic or basic conditions to facilitate the cyclization.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of a difluorobenzene derivative and a suitable nucleophile under controlled temperature and solvent conditions.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate to form the desired dihydroquinolinone structure. This step may require heating and the use of a catalyst to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinolinone derivatives with varying degrees of oxidation.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Functionalized quinolinone derivatives with different substituents on the phenyl ring.

Scientific Research Applications

4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-difluorophenyl)-6,7-dimethylquinolin-2(1H)-one: Lacks the dihydro component.

    4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-thione: Contains a thione group instead of a ketone.

    4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-amine: Contains an amine group instead of a ketone.

Uniqueness

4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of a difluorophenyl group and a dihydroquinolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15F2NO

Molecular Weight

287.30 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H15F2NO/c1-9-6-13-12(11-4-3-5-14(18)17(11)19)8-16(21)20-15(13)7-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21)

InChI Key

YHPXCXRSVGLGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=C(C(=CC=C3)F)F

Origin of Product

United States

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